

# Application Note: Ethyl N-hydroxyethanimidate as a Key Intermediate in Modern Agrochemical Synthesis

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## Compound of Interest

Compound Name: Ethyl N-hydroxyethanimidate

Cat. No.: B3021026

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## Abstract

**Ethyl N-hydroxyethanimidate** (CAS No. 10576-12-2) is a versatile chemical reagent that serves as a critical building block in the synthesis of complex organic molecules, particularly within the agrochemical industry.<sup>[1][2]</sup> Its unique structure allows it to be a valuable precursor for creating a range of active pharmaceutical ingredients and, most notably, pesticides.<sup>[1][3]</sup> This document provides a detailed guide for researchers and drug development professionals on the properties, synthesis, and application of **Ethyl N-hydroxyethanimidate**, focusing on its role as an intermediate in the production of carbamate and organophosphate-class agrochemicals. We present field-proven protocols, explain the causality behind experimental choices, and detail the necessary safety and handling procedures.

## Physicochemical Properties & Safety Data

Understanding the fundamental properties of **Ethyl N-hydroxyethanimidate** is paramount for its effective and safe use in any synthetic protocol. The compound is a low-melting-point solid that often appears as a colorless to pale yellow liquid after melting.<sup>[4][5][6]</sup>

Table 1: Physicochemical Properties of **Ethyl N-hydroxyethanimidate**

Property	Value	Source(s)
CAS Number	10576-12-2	[7][8][9][10]
Molecular Formula	C <sub>4</sub> H <sub>9</sub> NO <sub>2</sub>	[7][8]
Molecular Weight	103.12 g/mol	[8]
IUPAC Name	ethyl (1E)-N-hydroxyethanimidate	[8]
Synonyms	Ethyl acetohydroximate, Ethyl N-hydroxyacetimidate	[11][12]
Melting Point	23-25 °C (lit.)	[7][9]
Boiling Point	164.5±9.0 °C at 760 mmHg; 55-58 °C at 6 mmHg (lit.)	[7][9]
Flash Point	76 °C (170 °F)	[7][9][11]
Density	1.0 ± 0.1 g/cm <sup>3</sup>	[7]
Refractive Index	n <sub>20/D</sub> 1.434 (lit.)	[4][9]

## Safety, Handling, and Storage

**Ethyl N-hydroxyethanimidate** is classified as a flammable liquid and vapor and is irritating to the eyes, respiratory system, and skin.[8][9][10][11] All handling must be performed in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

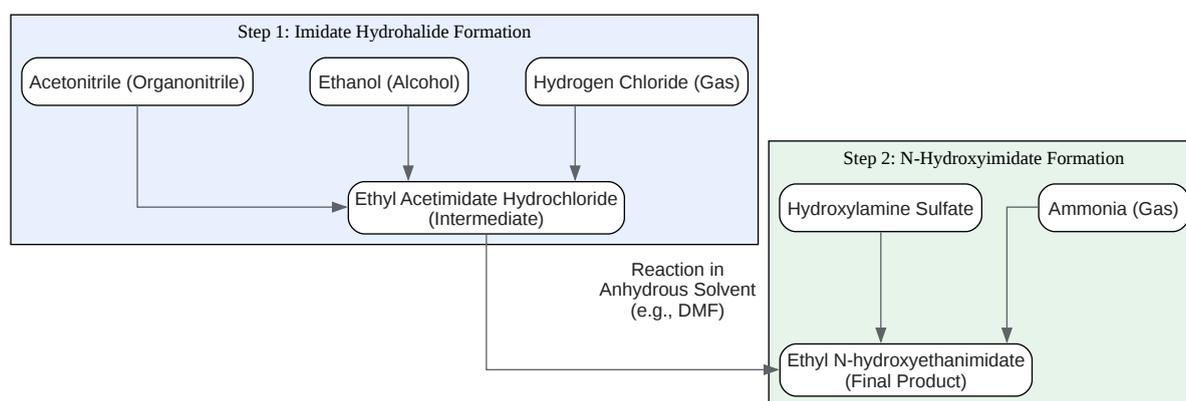
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[12]
- First Aid: In case of contact with skin, wash immediately with plenty of water.[11] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move the victim to fresh air.[12] Seek immediate medical attention if irritation persists or if ingested.[11]

## Synthesis of Ethyl N-hydroxyethanimidate

Organo N-hydroxyimides are valuable intermediates that can be prepared through various methods.[13] A robust and high-yield process involves a two-step reaction sequence starting from an organonitrile, as detailed in patent literature.[13] This method avoids the handling of highly moisture-sensitive intermediates associated with older techniques.[13]

## Synthesis Workflow Overview

The synthesis proceeds via the formation of an organoimide hydrohalide, which is then reacted with a hydroxylamine salt in the presence of ammonia gas to yield the final product.[13]



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Caption: Workflow for the two-step synthesis of **Ethyl N-hydroxyethanimide**.

## Detailed Synthesis Protocol

This protocol is adapted from established methods for preparing organo N-hydroxyimides.[13] The core principle is the reaction of an iminoester hydrochloride with hydroxylamine. A reported yield for this type of reaction is approximately 66.3%.[13]

## Materials:

- Acetonitrile
- Anhydrous Ethanol
- Hydrogen Chloride (gas)
- Hydroxylamine sulfate
- Ammonia (gas)
- Anhydrous Dimethylformamide (DMF)
- Anhydrous Diethyl Ether

## Protocol:

## Step 1: Preparation of Ethyl Acetimidate Hydrochloride

- Equip a three-neck round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride).
- Charge the flask with equimolar amounts of acetonitrile and anhydrous ethanol, dissolved in anhydrous diethyl ether.
- Cool the mixture in an ice bath to 0-5 °C.
- Bubble dry hydrogen chloride gas through the stirred solution.
  - Causality: The reaction is exothermic and cooling is necessary to control it. Anhydrous conditions are critical as the imidate hydrochloride intermediate is highly susceptible to hydrolysis, which would form ethyl acetate and ammonium chloride, reducing the yield.
- Continue the addition of HCl until the precipitation of the white solid, ethyl acetimidate hydrochloride, is complete.

- Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

### Step 2: Synthesis of **Ethyl N-hydroxyethanimidate**

- In a separate jacketed resin kettle fitted with an overhead stirrer, thermometer, and gas sparger, add the previously synthesized ethyl acetimidate hydrochloride to anhydrous DMF. [13]
- Add solid hydroxylamine sulfate to the mixture and begin stirring. [13]
- Slowly bubble anhydrous ammonia gas through the slurry. The temperature may rise; maintain it below 45 °C using a cooling jacket. [13]
  - Causality: Ammonia acts as a base to neutralize the hydrochloride and the sulfuric acid formed from the hydroxylamine salt, driving the reaction to completion. The anhydrous conditions must be maintained to protect the product.
- After the addition of ammonia is complete (approx. 1-4 hours), continue stirring for an additional hour. [13]
- Cool the resulting slurry in an ice bath and filter to remove the solid ammonium salts (ammonium chloride and ammonium sulfate). [13]
- The clear filtrate contains **Ethyl N-hydroxyethanimidate** dissolved in DMF. The product can be used directly in subsequent steps or isolated.
- Product yield and purity should be confirmed by Gas Chromatography (GC) using an external standard. [13]

## Application in Agrochemical Synthesis: The Carbamoyloxime Pathway

A primary application of **Ethyl N-hydroxyethanimidate** is its use as a precursor for carbamate insecticides. [13] These compounds function by inhibiting the acetylcholinesterase (AChE) enzyme, which is critical for nerve function in both insects and mammals. [14]

Organophosphates operate via a similar mechanism of AChE inhibition through

phosphorylation.[14] The N-hydroxyimide moiety provides a reactive site for further functionalization.

## Reaction Mechanism

**Ethyl N-hydroxyethanimide** can be readily reacted with various carbamoyl halides, such as N-methylcarbamoyl chloride, to form the corresponding carbamoyloxime (carbamate) compounds which possess significant pesticidal activity.[13]

Caption: Synthesis of a carbamate pesticide from **Ethyl N-hydroxyethanimide**.

## Representative Protocol for Carbamate Synthesis

Materials:

- Solution of **Ethyl N-hydroxyethanimide** in DMF (from Section 2.2)
- N-methylcarbamoyl chloride
- Triethylamine (or another suitable base)
- Anhydrous solvent (e.g., Dichloromethane or DMF)

Protocol:

- In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), add the solution of **Ethyl N-hydroxyethanimide**.
- Add an equimolar amount of triethylamine. This will act as an HCl scavenger.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add an equimolar amount of N-methylcarbamoyl chloride dropwise.
  - Causality: The reaction of the hydroxyl group on the imide with the acid chloride is exothermic. Slow addition at low temperature prevents side reactions and ensures selectivity. The triethylamine base is crucial to neutralize the HCl byproduct, preventing it from reacting with the starting materials or product.

- After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, the triethylamine hydrochloride salt can be removed by filtration.
- The resulting carbamate product can be isolated using standard workup procedures, such as liquid-liquid extraction followed by solvent evaporation and purification by chromatography or recrystallization.

## Characterization and Quality Control

Rigorous analytical chemistry is essential for validating the synthesis of the intermediate and the final agrochemical product.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for analyzing **Ethyl N-hydroxyethanimidate** and related carbamate products.<sup>[15]</sup> A typical mobile phase might consist of acetonitrile and water with a phosphoric or formic acid modifier.<sup>[15]</sup>
- Gas Chromatography (GC): As demonstrated in synthesis literature, GC is an effective tool for determining the yield and purity of **Ethyl N-hydroxyethanimidate**, especially when using an external or internal standard for quantification.<sup>[13]</sup>
- Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for structural confirmation of the intermediate and final products. Mass Spectrometry (MS) coupled with GC or LC provides definitive molecular weight information.

## Conclusion

**Ethyl N-hydroxyethanimidate** is a highly valuable and versatile intermediate in the agrochemical industry. Its straightforward, high-yield synthesis and its ability to be readily converted into potent pesticidal compounds, such as carbamates, make it a cornerstone of modern crop protection chemistry. The protocols and insights provided in this note offer a robust framework for researchers to safely and effectively utilize this key building block in the development of new and effective agrochemicals.

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